molecular formula C12H12FN B2557699 3-(Cyclopropylmethyl)-5-fluoro-1H-indole CAS No. 1779134-41-6

3-(Cyclopropylmethyl)-5-fluoro-1H-indole

Cat. No. B2557699
CAS RN: 1779134-41-6
M. Wt: 189.233
InChI Key: WJMUJJIUMVTFEG-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, InChI, and SMILES string .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can be complex and may involve multiple steps, each requiring specific reagents and conditions .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, UV-Vis, etc. These techniques provide information about the connectivity of atoms in the molecule and their spatial arrangement .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds, its reactivity under various conditions, and the mechanisms of these reactions .


Physical And Chemical Properties Analysis

Physical properties include characteristics like melting point, boiling point, density, solubility, etc. Chemical properties refer to how the compound reacts with other substances .

Scientific Research Applications

Synthesis and Functionalization of Indoles

Indoles, including derivatives like "3-(Cyclopropylmethyl)-5-fluoro-1H-indole," are crucial in synthesizing biologically active compounds. Palladium-catalyzed reactions have revolutionized the synthesis and functionalization of indoles, offering access to complex molecules with wide-ranging functionalities. This method's significance lies in its efficiency and the minimization of waste, underpinning the creation of pharmaceuticals and fine chemicals (Cacchi & Fabrizi, 2005).

Hepatitis C Virus Inhibition

Indole derivatives have been explored for their potential to inhibit the hepatitis C virus (HCV) NS5B polymerase, a crucial enzyme in the virus's replication cycle. Research has identified indole-based inhibitors with significant potency, demonstrating the potential of indole modifications for developing new antiviral drugs (Chen et al., 2012).

Fluorination Effects on Drug Properties

The introduction of fluorine atoms into indole derivatives, such as "3-(Cyclopropylmethyl)-5-fluoro-1H-indole," significantly affects their physicochemical properties. Research on the fluorination of indoles shows its impact on lipophilicity, solubility, and metabolic stability, which are critical factors in drug development (Huchet et al., 2015).

Chemotherapeutic Applications

Fluorinated indoles are under investigation for their chemotherapeutic applications. Studies have shown that certain indole derivatives can be activated in the presence of enzymes, producing cytotoxic compounds that could be used in targeted cancer therapy. This indicates the potential of indole modifications for creating prodrugs with specific activation mechanisms for cancer treatment (Folkes et al., 2002).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It refers to how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Information on safety and hazards is crucial for handling and storage of the compound. This can include toxicity data, flammability, environmental impact, and precautions for safe handling .

Future Directions

Future directions could involve further studies on the compound, such as exploring new synthetic routes, investigating new reactions, studying its biological activity, or developing applications based on its properties .

properties

IUPAC Name

3-(cyclopropylmethyl)-5-fluoro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN/c13-10-3-4-12-11(6-10)9(7-14-12)5-8-1-2-8/h3-4,6-8,14H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMUJJIUMVTFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CNC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopropylmethyl)-5-fluoro-1H-indole

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